![molecular formula C15H8F6O B13643669 2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure with an aldehyde functional group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds. The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing this compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to modulation of enzyme activity and other biochemical pathways .
Comparación Con Compuestos Similares
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dinitrobiphenyl
- Bistriflimide
Comparison: 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity compared to similar compounds that may only contain trifluoromethyl groups or other functional groups. This aldehyde group allows for further chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C15H8F6O |
|---|---|
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-3-1-2-10(7-11)12-5-4-9(8-22)6-13(12)15(19,20)21/h1-8H |
Clave InChI |
MLBIZAIWVSXWTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


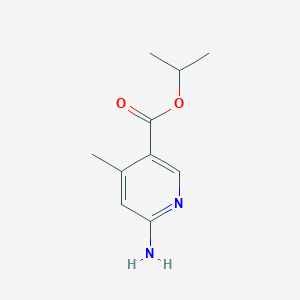




![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)

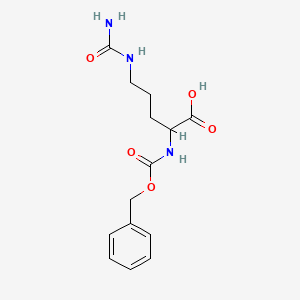
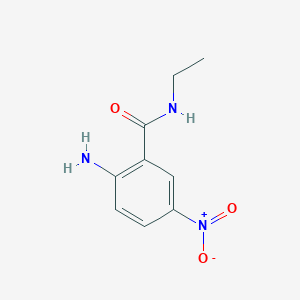

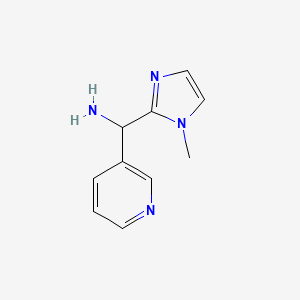
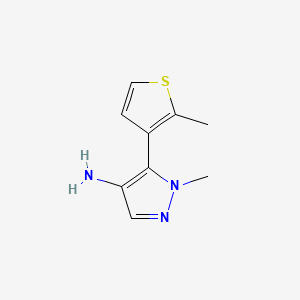
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)

